N-(4-Hydroxyphenyl)Pivalamide

概要

説明

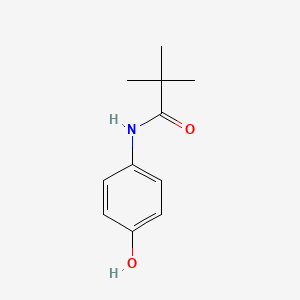

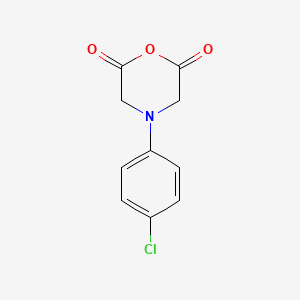

N-(4-Hydroxyphenyl)Pivalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pivalamide group attached to a hydroxyphenyl ring

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has indicated its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

作用機序

Target of Action

It is known that the compound is part of a unique series of oxadiazoles, which have been synthesized for their promising anticancer activity .

Mode of Action

The compound is part of a series of oxadiazoles, which have been synthesized and evaluated for their anticancer activity . The mode of action of these compounds typically involves interaction with cancer cells, leading to changes that inhibit their growth .

Biochemical Pathways

It is known that metabolic pathways can be engineered in a chassis organism to synthesize novel target compounds that are heterologous to the chassis . This suggests that N-(4-Hydroxyphenyl)Pivalamide could potentially be involved in such engineered metabolic pathways .

Pharmacokinetics

The compound’s molecular formula is c11h15no2, and its molecular weight is 1932423 , which could potentially influence its pharmacokinetic properties.

Result of Action

It is known that the compound is part of a series of oxadiazoles, which have been synthesized and evaluated for their anticancer activity . This suggests that the compound could potentially have a similar effect, leading to the inhibition of cancer cell growth .

Action Environment

It is known that environmental factors can influence the action of various compounds, and this could potentially apply to this compound as well .

Safety and Hazards

将来の方向性

One study suggested that the in vivo exposure of a related compound, N- (4-Hydroxyphenyl) Retinamide (4-HPR), could be increased to achieve plasma concentrations effective against Dengue Virus . This suggests potential future directions for the study and application of “N-(4-Hydroxyphenyl)Pivalamide” and related compounds.

生化学分析

Biochemical Properties

N-(4-Hydroxyphenyl)Pivalamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that this compound plays a role in the metabolism of ceramides, a type of lipid molecule involved in various cellular processes.

Cellular Effects

This compound has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity, suggesting that this compound can influence cell function by altering the physical properties of the cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) . The increase in ROS generation in target cells after this compound treatment leads to a decrease in membrane fusion susceptibility . This suggests that this compound exerts its effects at the molecular level through ROS generation.

Metabolic Pathways

As mentioned earlier, this compound inhibits the DEGS1 enzymatic activity , suggesting that it is involved in the metabolic pathway of ceramides

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)Pivalamide typically involves the reaction of 4-hydroxyaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Hydroxyaniline+Pivaloyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Oxidation: N-(4-Hydroxyphenyl)Pivalamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

類似化合物との比較

N-(4-Hydroxyphenyl)Retinamide: Known for its anticancer properties.

N-(4-Ethoxyphenyl)Pivalamide: Used as an internal standard in analytical chemistry.

N-(4-Hydroxyphenyl)Acetamide:

Uniqueness: N-(4-Hydroxyphenyl)Pivalamide stands out due to its unique combination of a hydroxyphenyl ring and a pivalamide group, which imparts distinct chemical and biological properties

特性

IUPAC Name |

N-(4-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKNXQMWWGBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)

![6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2820053.png)

![N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2820055.png)

![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)

![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)

![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)

![N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2820066.png)

![[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B2820068.png)